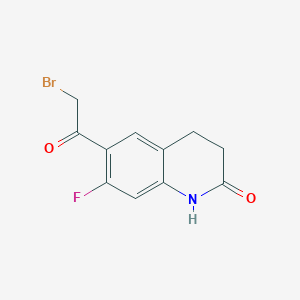
6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound that belongs to the class of quinolinone derivatives This compound is characterized by the presence of a bromoacetyl group at the 6th position and a fluoro group at the 7th position of the tetrahydroquinolin-2-one core
准备方法
The synthesis of 6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one typically involves a multi-step process. One common synthetic route starts with the preparation of the quinolinone core, followed by the introduction of the bromoacetyl and fluoro substituents. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.
Synthesis of Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate precursors, such as anilines and β-ketoesters, under acidic or basic conditions.
Introduction of Bromoacetyl Group: The bromoacetyl group can be introduced via bromination of an acetyl group using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Introduction of Fluoro Group: The fluoro group can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods may involve optimization of these steps to ensure scalability, cost-effectiveness, and environmental sustainability.
化学反应分析
6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinolinone derivatives with higher oxidation states or reduction to form tetrahydroquinoline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.
Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in treating various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, which are valuable in the pharmaceutical and agrochemical industries.
作用机制
The mechanism of action of 6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluoro group can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one can be compared with other quinolinone derivatives, such as:
6-Acetyl-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one: Lacks the bromo group, which may result in different reactivity and biological activity.
6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one: Contains a chloroacetyl group instead of a bromoacetyl group, which may affect its chemical properties and interactions.
7-Fluoro-1,2,3,4-tetrahydroquinolin-2-one: Lacks both the bromoacetyl and acetyl groups, which may result in different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
6-(2-bromoacetyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c12-5-10(15)7-3-6-1-2-11(16)14-9(6)4-8(7)13/h3-4H,1-2,5H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSOZRYLFABEIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)C(=O)CBr)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


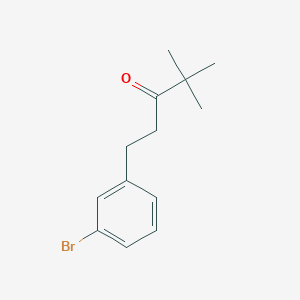
![3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid](/img/structure/B1371017.png)
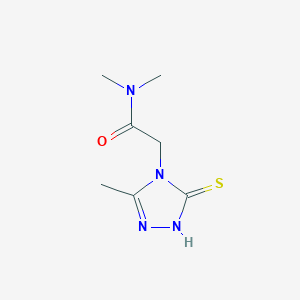
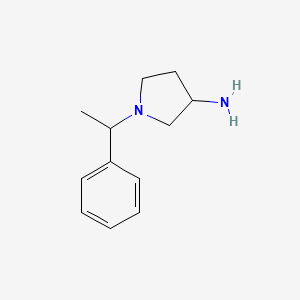
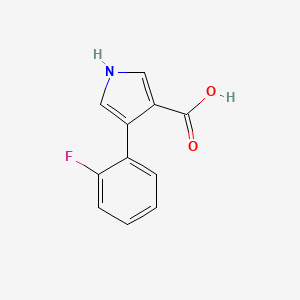
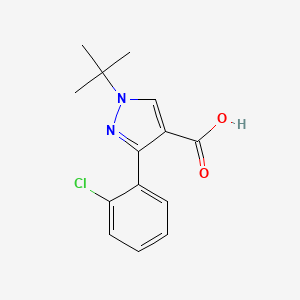
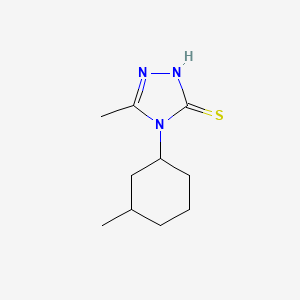
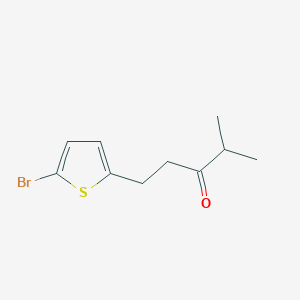

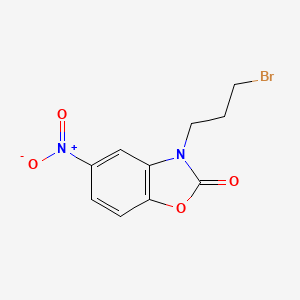
![1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol](/img/structure/B1371035.png)
![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)
